molecular formula C29H30N2O6 B2767193 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid CAS No. 273221-84-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Cat. No.: B2767193
CAS No.: 273221-84-4
M. Wt: 502.567
InChI Key: IAGJEXMLJVWIJU-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.567. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Oligomer Applications

The chemical compound has been utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Its application in solid-phase synthesis has enabled the efficient synthesis of oligomers varying in length, demonstrating its versatility in polymer chemistry (Gregar & Gervay-Hague, 2004).

Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including this compound, have been employed as surfactants for carbon nanotubes. These surfactants facilitate homogeneous aqueous nanotube dispersions, which are critical for various nanotechnology applications (Cousins et al., 2009).

Enzyme Inhibition Studies

The compound's derivatives have been used to explore enzyme inhibition, particularly targeting L-aromatic amino acid decarboxylase. This highlights its potential in medicinal chemistry for designing inhibitors with specific enzyme targets (Ahmad et al., 1992).

Solid-Phase Peptide Synthesis

Research has demonstrated the compound's utility as a reversible protecting group for amide bonds in peptides. This application is especially valuable in the synthesis of "difficult sequences" in peptides, improving the efficiency of peptide synthesis processes (Johnson et al., 1993).

Supramolecular Chemistry

Studies have focused on the structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids. This research is aimed at understanding the noncovalent interactions and supramolecular synthon patterns in crystal structures, providing insights into the design and development of novel biomaterials and therapeutics (Bojarska et al., 2020).

Controlled Morphological Changes in Self-Assembled Structures

The self-assembly properties of Fmoc variants of amino acids, including the compound of interest, have been explored for controlled morphological changes in self-assembled structures. This research opens avenues for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya et al., 2021).

Mechanism of Action

Target of Action

Fmoc-L-3-Aminophe(Boc), also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction involves the nucleophilic amine attacking the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-L-3-Aminophe(Boc) is peptide synthesis. The compound plays a crucial role in the step-wise construction of peptides, protecting the amino groups of amino acids to prevent unwanted side reactions . The use of high-quality Fmoc-amino acid building blocks can result in dramatic improvements in peptide yield .

Result of Action

The result of Fmoc-L-3-Aminophe(Boc)'s action is the successful protection of amines during peptide synthesis, allowing for the construction of peptides with high yield and purity . This is crucial for the production of high-quality peptides for research and therapeutic applications.

Action Environment

The action of Fmoc-L-3-Aminophe(Boc) is influenced by the conditions of the reaction environment. For instance, the compound is sensitive to moisture and heat . Therefore, it is typically handled and stored under an inert atmosphere at room temperature . The reaction for introducing the Fmoc group is often carried out in aqueous media under mild and catalyst-free conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-10-8-9-18(15-19)16-25(26(32)33)31-27(34)36-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGJEXMLJVWIJU-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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